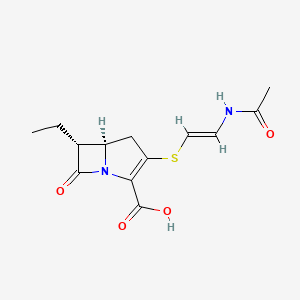
Antibiotic PS 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic PS 7 is an antibiotic effective against Enterobacter, Klebsiella, Proteus, Serratia and Escherichia coli.
Aplicaciones Científicas De Investigación
Antimicrobial Photodynamic Therapy
Antibiotic PS 7 has shown potential in antimicrobial photodynamic therapy (aPDT). This therapy uses visible light to activate a non-toxic molecule, known as a photosensitizer, resulting in the generation of reactive oxygen species that kill bacteria. Studies have explored novel photosensitizers, including PS 7, for their efficiency in aPDT, particularly against resistant pathogens. The research is moving towards clinical applications after promising in vitro results (Cieplik et al., 2018).
Antibacterial Activity of Tetraaryl-Porphyrin Photosensitizers
Research on tetraaryl-porphyrin photosensitizers, including PS 7, has demonstrated their antibacterial activity. These studies have been particularly focused on in vitro experiments against Gram-negative and Gram-positive bacteria. The efficacy of these photosensitizers, including commercial and synthetic types like PS 7, in bacterial inactivation has been a significant area of interest (Banfi et al., 2006).
Benzylidene Cyclopentanone Based Photosensitizers for Antimicrobial Photodynamic Therapy
The use of benzylidene cyclopentanone based photosensitizers, including variations of PS 7, has been studied for antimicrobial photodynamic therapy (aPDT). These studies have examined the relationship between chemical structures and antibacterial abilities, highlighting their potential in clinical applications against resistant bacteria like MRSA (Fang et al., 2016).
Synergic Combinations of Antimicrobial Peptides Against Biofilms
PS 7 has been part of research examining the synergistic combinations of antimicrobial peptides (AMPs) against biofilms, particularly those formed by methicillin-resistant Staphylococcus aureus (MRSA). This research is pivotal in developing new therapeutic approaches for resistant infections (Ciandrini et al., 2020).
Antiseptic Effect of Ps-K18: Antibacterial and Anti-Inflammatory Activities
Studies have investigated the antiseptic effects of Ps-K18, derived from bioactive peptides, which includes research on antibiotic PS 7. These studies focus on the antibacterial mechanism and anti-inflammatory activities, aiming to develop new antibiotics for treatments like Gram-negative sepsis (Jang et al., 2019).
Propiedades
Número CAS |
72615-18-0 |
|---|---|
Nombre del producto |
Antibiotic PS 7 |
Fórmula molecular |
C13H16N2O4S |
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8-9-6-10(20-5-4-14-7(2)16)11(13(18)19)15(9)12(8)17/h4-5,8-9H,3,6H2,1-2H3,(H,14,16)(H,18,19)/b5-4+/t8-,9-/m1/s1 |
Clave InChI |
PQZKMTPCUYSWBM-HOMPQPGZSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
SMILES canónico |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5R,6R-3-(E)-(2-acetamido)vinylthio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid antibiotic PS 7 antibiotic PS-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



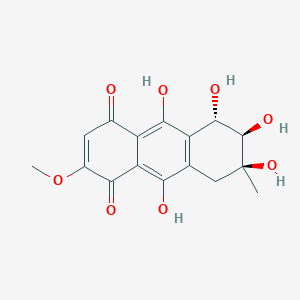
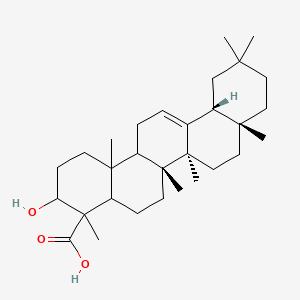

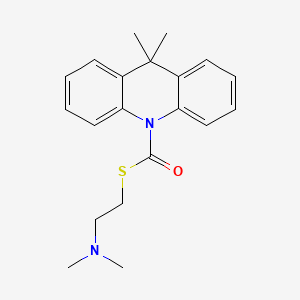
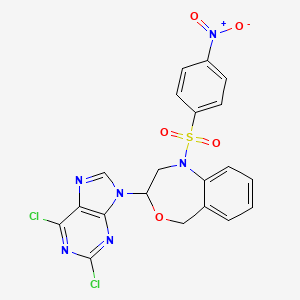
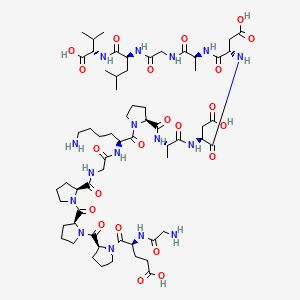
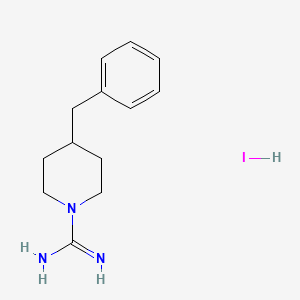
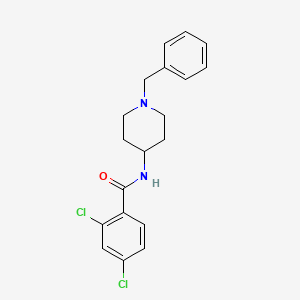
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
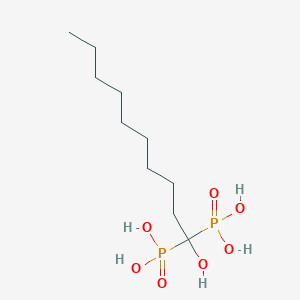
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
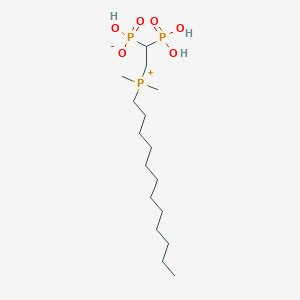
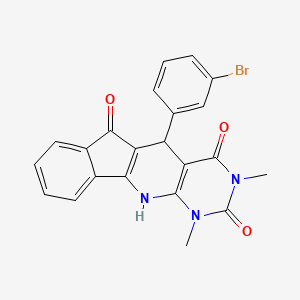
![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)